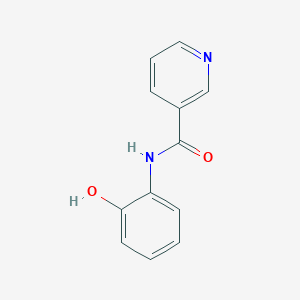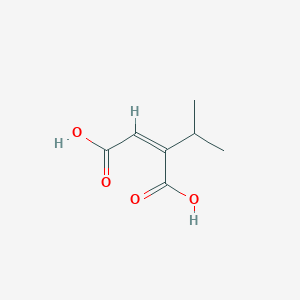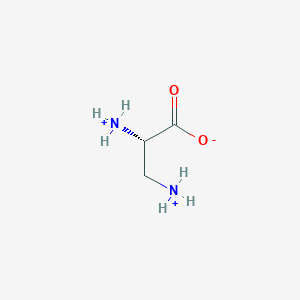
(2S)-2,3-diammoniopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ammonio-L-alanine(1+) is an alpha-amino-acid cation that is the conjugate acid of 3-amino-L-alanine. It is a conjugate acid of a 3-amino-L-alanine and a 3-amino-L-alanine zwitterion. It is a tautomer of a 3-ammonio-L-alanine.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production and Its Applications
Biocatalysis has been explored in the production of chiral compounds like (2S,3S)-2,3-butanediol ((2S,3S)-2,3-BD), a derivative of (2S)-2,3-diammoniopropanoate. This compound serves as a valuable building block in asymmetric synthesis, particularly in the production of high-value chiral compounds. Engineered Escherichia coli cells have been used to produce high-optical-purity (2S,3S)-2,3-BD, suggesting potential industrial applications for this process in creating chiral chemicals and pharmaceuticals (Li et al., 2012).
Computational Peptidology in Drug Design
Computational peptidology, supported by conceptual density functional theory, has been utilized in the study of antifungal tripeptides, which include derivatives of (2S)-2,3-diammoniopropanoate. This approach aids in predicting the reactivity descriptors of these peptides, thereby contributing valuable knowledge for the process of drug design and synthesis (Flores-Holguín et al., 2019).
Enhancing Production Through Cofactor Engineering
Cofactor engineering has been applied to improve the efficiency of (2S,3S)-2,3-BD production from diacetyl, a derivative of (2S)-2,3-diammoniopropanoate. By introducing enzymes like formate dehydrogenase into E. coli, the process achieved higher concentrations and yields of (2S,3S)-2,3-BD. This method signifies a promising route for biotechnological production of NADH-dependent microbial metabolites (Wang et al., 2013).
Synthesis Methods for Chiral Compounds
Efficient synthesis methods have been developed for N-substituted 1,3-oxazinan-2-ones, employing derivatives of (2S)-2,3-diammoniopropanoate. These methods involve one-pot reactions and are crucial for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, which have applications in asymmetric synthesis and pharmaceutical chemistry (Trifunović et al., 2010).
Applications in Metabolic Engineering
Metabolic engineering of E. coli for the production of (2S,3S)-butane-2,3-diol, another derivative, has been achieved. This process represents a promising method for efficient production of such compounds, which have various industrial applications including as liquid fuels and in asymmetric synthesis (Chu et al., 2015).
Eigenschaften
Produktname |
(2S)-2,3-diammoniopropanoate |
|---|---|
Molekularformel |
C3H9N2O2+ |
Molekulargewicht |
105.12 g/mol |
IUPAC-Name |
(2S)-2,3-bis(azaniumyl)propanoate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChI-Schlüssel |
PECYZEOJVXMISF-REOHCLBHSA-O |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH3+])[NH3+] |
Kanonische SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



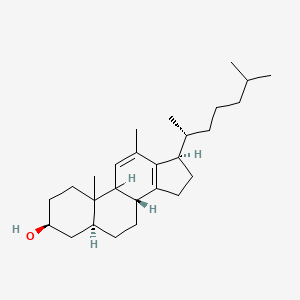
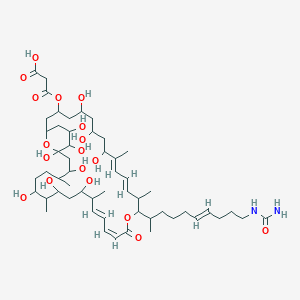
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
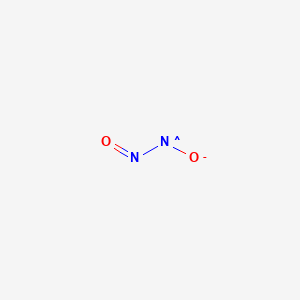
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
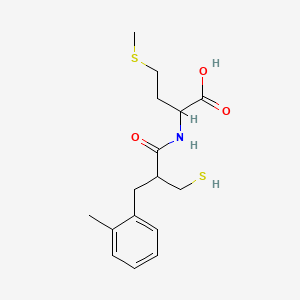
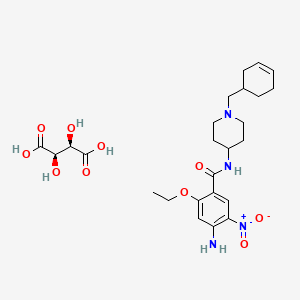
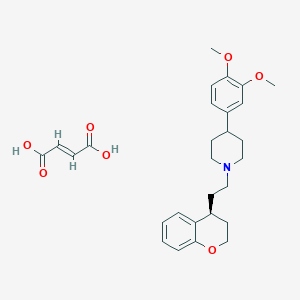
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
